molecular formula C9H7ClN2O2S B13457922 1-Chloroisoquinoline-4-sulfonamide

1-Chloroisoquinoline-4-sulfonamide

Cat. No.: B13457922
M. Wt: 242.68 g/mol
InChI Key: FWENYNXCFWUYHP-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of a chlorine atom at the first position and a sulfonamide group at the fourth position of the isoquinoline ring

Preparation Methods

The synthesis of 1-Chloroisoquinoline-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. Subsequently, the sulfonamide group can be introduced through sulfonation reactions.

For instance, the preparation of sulfonamides can be performed by the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form the corresponding sulfonamides . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Chloroisoquinoline-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction.

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed cross-coupling reactions typically yield substituted isoquinoline derivatives .

Scientific Research Applications

1-Chloroisoquinoline-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound’s ability to form stable complexes with enzymes and proteins underlies its biological activity.

Comparison with Similar Compounds

1-Chloroisoquinoline-4-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:

    Isoquinoline Derivatives: Compounds such as 1-chloroisoquinoline and 4-sulfonamidoisoquinoline share structural similarities but differ in their functional groups and reactivity.

    Sulfonamides: Similar compounds include sulfanilamide and sulfadiazine, which are widely used as antibacterial agents.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

1-chloroisoquinoline-4-sulfonamide

InChI

InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14)

InChI Key

FWENYNXCFWUYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N

Origin of Product

United States

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